tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate

Lipophilicity Drug-likeness Lead optimization

tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate (CAS 1398609-81-8) is a spirocyclic building block comprising an N-Boc-protected azetidine ring fused via a spiro junction to an isobenzofuran scaffold bearing a 5'-acetyl substituent. With a molecular formula of C₁₇H₂₁NO₄ and a molecular weight of 303.35 g/mol, this compound is registered under REACH (EC 848-453-0) at a tonnage band of ≥1 to.

Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
CAS No. 1398609-81-8
Cat. No. B1374750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
CAS1398609-81-8
Molecular FormulaC17H21NO4
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)C3(CN(C3)C(=O)OC(C)(C)C)OC2
InChIInChI=1S/C17H21NO4/c1-11(19)12-5-6-14-13(7-12)8-21-17(14)9-18(10-17)15(20)22-16(2,3)4/h5-7H,8-10H2,1-4H3
InChIKeyGQZFZXWGEAPBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate (CAS 1398609-81-8): Core Identity and Procurement Profile


tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate (CAS 1398609-81-8) is a spirocyclic building block comprising an N-Boc-protected azetidine ring fused via a spiro junction to an isobenzofuran scaffold bearing a 5'-acetyl substituent . With a molecular formula of C₁₇H₂₁NO₄ and a molecular weight of 303.35 g/mol, this compound is registered under REACH (EC 848-453-0) at a tonnage band of ≥1 to <10 tonnes per annum, confirming its established role in industrial-scale chemical manufacturing [1]. It is categorized commercially as both a Protein Degrader Building Block and a sarolaner intermediate, reflecting its dual positioning in targeted protein degradation (PROTAC) research and veterinary antiparasitic API synthesis [2]. The presence of the acetyl group at the 5'-position distinguishes it from other members of the spiro[azetidine-3,1'-isobenzofuran] family, imparting quantifiable differences in physicochemical properties that directly impact its suitability for specific synthetic applications .

Why Spiro[azetidine-3,1'-isobenzofuran] Analogs Cannot Be Casually Substituted for CAS 1398609-81-8


Within the spiro[azetidine-3,1'-isobenzofuran] scaffold family, seemingly minor substituent changes at the 5'-position produce substantial shifts in key drug-design-relevant physicochemical parameters. The 5'-acetyl derivative (CAS 1398609-81-8) occupies a specific property space—defined by its LogP, polar surface area (PSA), and hydrogen-bond acceptor count—that differs measurably from its 5'-bromo, 5'-hydroxy, 5'-formyl, 5'-trifluoromethyl, and unsubstituted parent congeners . Because spiroazetidine-containing compounds are employed as tailored three-dimensional modules in medicinal chemistry, where even a 0.5-log-unit shift in lipophilicity or a 15 Ų change in PSA can alter membrane permeability, solubility, and off-target binding profiles, the choice of 5'-substituent is not a interchangeable decision [1]. The acetyl group further provides a ketone handle for condensation chemistry (e.g., hydrazone or oxime formation) that halogen, hydroxyl, or trifluoromethyl analogs cannot replicate, making direct substitution without re-optimization of downstream synthetic routes impractical .

Quantitative Differentiation Evidence for tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate Against Closest Analogs


Lipophilicity Control: LogP of 2.16–2.80 Confers a Balanced Oral-Drug-Like Profile Versus the 5'-Bromo Analog (LogP 3.36–3.43)

The target 5'-acetyl compound exhibits a computationally predicted ACD/LogP of 2.16 and a chemsrc-reported LogP of 2.80, positioning it within the optimal LogP range of 1–3 that is associated with favorable oral absorption and low metabolic clearance risk . In contrast, the 5'-bromo analog (tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate, CAS 1398609-80-7) displays a significantly higher LogP of 3.36–3.43, exceeding the commonly cited drug-likeness threshold of LogP ≤3 and increasing the risk of poor aqueous solubility and elevated metabolic liability . The 5'-acetyl compound's LogP is also notably higher than that of the unsubstituted parent scaffold 3'H-spiro[azetidine-3,1'-isobenzofuran] (CAS 1047721-73-2), which has a LogP of approximately 1.02 , and slightly above the 5'-formyl analog (LogP ~2.48) . This places the acetyl derivative in a distinct lipophilicity window among available congeners.

Lipophilicity Drug-likeness Lead optimization

Polar Surface Area and Hydrogen-Bond Acceptor Differentiation: PSA of 55.8–56 Ų and 5 HBA Distinguish the Acetyl Derivative from the 5'-Bromo Analog (PSA 38.8 Ų, 3 HBA)

The 5'-acetyl compound presents a topological polar surface area (PSA) of 55.84–56 Ų and possesses 5 hydrogen-bond acceptor (HBA) atoms . This contrasts markedly with the 5'-bromo analog (CAS 1398609-80-7), which has a PSA of only 38.77 Ų and 3 HBA atoms . The acetyl compound's higher PSA of ~56 Ų remains comfortably below the 140 Ų threshold associated with poor oral absorption, yet is substantially higher than the bromo analog's ~39 Ų, which approaches the lower boundary where compounds risk increased promiscuity and hERG channel binding [1]. The parent scaffold (CAS 1047721-73-2) has only 2 HBA and lacks the carbonyl oxygen that contributes to the acetyl derivative's additional hydrogen-bonding capacity . The 5'-formyl analog (CAS 1575811-18-5) has 4 HBA—one fewer than the acetyl derivative—reflecting the replacement of the methyl ketone with an aldehyde .

Polar surface area Hydrogen bonding Permeability prediction

Commercial Purity Tiering: Up to 99% Purity Availability Enables Direct Use in cGMP-Adjacent Intermediate Manufacturing vs. 95–97% Standard Grade Analogs

The 5'-acetyl compound is commercially available at purity grades up to 99% from industrial suppliers, specifically for its use as a sarolaner intermediate . This contrasts with the typical 95–97% purity range offered for the 5'-bromo analog (CAS 1398609-80-7) and the NLT 97% specification for the 5'-hydroxy analog (CAS 2306264-40-2) . The 5'-acetyl derivative is stocked by multiple vendors including AChemBlock (97%, Catalog G-7001) , MolCore (NLT 98%) , and is available at 98% purity from Shandong Chenghui Shuangda Pharmaceutical Co. specifically qualified as a sarolaner intermediate for API manufacturing [1]. The compound is registered under REACH at ≥1 to <10 tonnes/year, confirming multi-kilogram to multi-tonne supply chain maturity [2].

Purity specification API intermediate Procurement quality

Classified as a Protein Degrader Building Block with a Reactive Acetyl Handle for Bifunctional Molecule Conjugation—a Feature Absent in Halogen and Hydroxy Congeners

The 5'-acetyl compound is explicitly categorized under the 'Protein Degrader Building Blocks' product family by commercial suppliers, reflecting its utility as a precursor for constructing proteolysis-targeting chimeras (PROTACs) and related bifunctional degraders [1]. The acetyl carbonyl provides a chemically addressable ketone handle suitable for condensation reactions (hydrazone, oxime, imine formation) that enables linker attachment strategies distinct from those available with the 5'-bromo analog (which requires metal-catalyzed cross-coupling) [2] or the 5'-hydroxy analog (which requires ester/ether formation) . This functional group complementarity is significant because diversification of linker attachment chemistry is a critical variable in PROTAC ternary complex optimization [3]. The compound's balanced LogP (2.16–2.80) and moderate PSA (56 Ų) further support its use as a degrader building block, as excessively lipophilic scaffolds (such as the bromo analog at LogP ~3.4) can complicate degrader solubility and non-specific binding .

PROTAC Targeted protein degradation Bifunctional degrader synthesis

Validated Intermediate Status: Documented as a Sarolaner (Veterinary Antiparasitic API) Intermediate with Multi-Tonne REACH Registration

Multiple independent sources confirm that tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate serves as a key intermediate in the synthesis of sarolaner, a commercial veterinary isoxazoline antiparasitic agent [1]. It is listed on PharmaCompass as a sarolaner intermediate manufactured by Shandong Chenghui Shuangda Pharmaceutical Co. , and on ChemicalBook under the Chinese designation '沙罗拉纳中间体' (sarolaner intermediate) . This established role in a registered veterinary drug supply chain distinguishes it from the 5'-bromo, 5'-hydroxy, and 5'-formyl analogs, which lack equivalent documentation as intermediates for approved pharmaceutical products. The compound's REACH registration at ≥1 to <10 tonnes per annum further corroborates its industrial-scale procurement viability [2]. Additionally, Chinese supplier documentation indicates its use in novel benzodiazepine drug route research, suggesting broader pharmaceutical applicability .

Sarolaner intermediate API supply chain Veterinary pharmaceutical

Rule-of-Five Compliance: Zero Violations and 3 Rotatable Bonds Support Superior Lead-Likeness vs. Higher-Molecular-Weight Spiro[azetidine-isobenzofuran] Derivatives

The 5'-acetyl compound complies fully with Lipinski's Rule of Five (Ro5) with zero violations, a molecular weight of 303.35 Da, a calculated LogP of 2.16–2.80, 5 hydrogen-bond acceptors, and 0 hydrogen-bond donors . It features 3 freely rotatable bonds, providing moderate conformational flexibility without the entropic penalty of highly flexible molecules . The 5'-bromo analog (MW 340.21 Da) is heavier due to the bromine atom, and its LogP of ~3.4 approaches Ro5 limits . In contrast, more elaborate spiro[azetidine-isobenzofuran] derivatives developed as TLR7/8/9 antagonists (as described in patent WO 2021/099406 A1) carry substantially higher molecular weights (>450 Da) and additional rotatable bonds due to extended substitution at the azetidine nitrogen and the 5'-position [1]. The 5'-acetyl compound thus occupies a favorable position as a moderately sized, rule-of-five-compliant scaffold that can serve as a core for fragment-based or lead-optimization campaigns, with room for additional substituents before exceeding drug-likeness thresholds.

Lead-likeness Rule of Five Fragment-based drug discovery

Procurement-Relevant Application Scenarios for tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate


PROTAC and Bifunctional Degrader Library Synthesis via Acetyl-Directed Linker Conjugation

In targeted protein degradation campaigns, the 5'-acetyl compound serves as a privileged spirocyclic scaffold for constructing PROTAC libraries. The methyl ketone moiety enables condensation-based linker attachment (hydrazone, oxime, or imine formation) under mild conditions, providing an orthogonal conjugation strategy to the Suzuki/amination cross-coupling required by the 5'-bromo analog. The compound's favorable LogP of 2.16–2.80 and moderate PSA of ~56 Ų support degrader physicochemical compatibility , while its Rule-of-Five compliance (0 violations, MW 303.35 Da) leaves ample property space for linker and E3 ligase ligand attachment before exceeding drug-likeness thresholds . Procurement as a Protein Degrader Building Block (Calpac Lab) with purity up to 98–99% ensures material quality suitable for degrader screening library production [1].

Sarolaner and Veterinary Isoxazoline Antiparasitic Intermediate Manufacturing

As a documented sarolaner intermediate with multi-tonne REACH registration (≥1 to <10 tonnes/year, EC 848-453-0), this compound is positioned for industrial-scale veterinary API manufacturing [2]. Multiple Chinese manufacturers (Shandong Chenghui Shuangda, 山东诚汇) supply the compound at 98% purity specifically qualified for sarolaner synthesis, with packaging available in 1 kg to 25 kg drums [3]. The compound's established role in a registered veterinary drug supply chain provides procurement teams with a lower-risk sourcing option compared to non-validated analogs, supported by ISO-certified quality systems at major suppliers .

Kinase Inhibitor and Anticancer SAR Exploration Leveraging the Acetyl-Positioned Spirocyclic Architecture

Derivatives of this compound have demonstrated moderate inhibitory activity against certain kinases, supporting its utility as a core scaffold for anticancer drug discovery SAR programs [4]. The spiroazetidine-isobenzofuran architecture provides three-dimensional shape diversity superior to flat aromatic scaffolds, with the spiro junction enforcing a defined dihedral angle between the azetidine and isobenzofuran rings [5]. The acetyl group at the 5'-position provides a synthetically accessible handle for generating focused analog libraries through condensation, reduction, or organometallic addition—chemistry that is not available with the 5'-halogen, 5'-hydroxy, or 5'-trifluoromethyl congeners. The compound's balanced polarity (PSA ~56 Ų) further supports cellular permeability in kinase inhibitor programs .

Benzodiazepine Drug Route Research and Molecular Modification Platform

Chinese supplier documentation explicitly cites this compound for use in novel benzodiazepine drug route research and molecular modification . The spiro[azetidine-3,1'-isobenzofuran] scaffold serves as a conformationally constrained bioisostere that can modulate the pharmacokinetic and pharmacodynamic properties of benzodiazepine-receptor-targeting molecules [5]. The Boc-protected azetidine nitrogen allows for selective deprotection and subsequent diversification, while the 5'-acetyl group offers a versatile functional handle for generating structurally diverse analog sets. With purity available up to 99% and supply volumes reaching 20 kg per batch from established Chinese manufacturers, the compound is procurement-ready for medicinal chemistry programs exploring CNS drug space .

Quote Request

Request a Quote for tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.